molecular formula C17H21NO4 B15122877 2-(8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid

2-(8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid

Cat. No.: B15122877
M. Wt: 303.35 g/mol
InChI Key: WGECYIBDLMHHCM-UHFFFAOYSA-N
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Description

2-(8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid is a compound that features a bicyclic structure with a benzyloxycarbonyl group. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities . The 8-azabicyclo[3.2.1]octane scaffold is a key structural motif in many biologically active molecules, making this compound of significant interest in various fields of research.

Preparation Methods

The synthesis of 2-(8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s structure is similar to that of natural tropane alkaloids, making it useful in studying biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its biological activity, including as a precursor for drugs targeting the central nervous system.

    Industry: The compound can be used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to receptors or enzymes, modulating their activity. This can lead to various biological effects, such as altering neurotransmitter levels or inhibiting specific metabolic pathways .

Comparison with Similar Compounds

Similar compounds to 2-(8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid include other tropane alkaloids and their derivatives. These compounds share the 8-azabicyclo[3.2.1]octane scaffold but may differ in their substituents and overall structure. Examples include:

    Cocaine: A well-known tropane alkaloid with stimulant properties.

    Atropine: Used as a medication to treat certain types of nerve agent and pesticide poisonings.

    Scopolamine: Used to treat motion sickness and postoperative nausea.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

2-(8-phenylmethoxycarbonyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid

InChI

InChI=1S/C17H21NO4/c19-16(20)10-13-8-14-6-7-15(9-13)18(14)17(21)22-11-12-4-2-1-3-5-12/h1-5,13-15H,6-11H2,(H,19,20)

InChI Key

WGECYIBDLMHHCM-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)CC(=O)O

Origin of Product

United States

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